Kryptofix 221D
Description
Historical Trajectories and Foundational Principles of Cryptand Chemistry
The journey into the world of cryptand chemistry is rooted in the pioneering work on crown ethers by Charles J. Pedersen in 1967. slideshare.networldscientific.com Pedersen's discovery of these two-dimensional macrocyclic polyethers and their selective binding of alkali metal cations laid the groundwork for the development of more complex, three-dimensional host molecules. slideshare.netbritannica.com
Building on this foundation, Jean-Marie Lehn synthesized the first cryptands in 1968. britannica.comrevistadechimie.ro Lehn envisioned and created cage-like molecules with a three-dimensional cavity capable of completely encapsulating a guest ion. revistadechimie.roroyalsociety.org This three-dimensional encapsulation leads to a higher degree of stability and selectivity compared to the two-dimensional crown ethers. bbau.ac.in The term "cryptand" was coined by Lehn, derived from the Greek word "kryptos," meaning hidden, to reflect the way the ligand "buries" or hides the guest ion within its structure. royalsociety.orgvt.edu
The foundational principle of cryptand chemistry lies in the concept of "supramolecular chemistry," a term also introduced by Lehn. This field extends beyond the study of individual molecules to focus on the chemistry of molecular assemblies and intermolecular interactions. wikipedia.org The design of cryptands is a prime example of molecular engineering, where the size, shape, and donor atoms of the ligand's cavity are tailored to achieve selective binding of specific cations. fiveable.me This selective recognition is based on the principle of complementarity between the host and the guest ion. researchgate.net The groundbreaking work of Pedersen, Lehn, and Donald J. Cram in the development of crown ethers and cryptands was recognized with the Nobel Prize in Chemistry in 1987. slideshare.netrevistadechimie.rowikipedia.org
Classification and Structural Diversification within the Cryptand Family
Cryptands are classified based on the size of their intramolecular cavity, which is determined by the number of ether oxygen atoms in each of the bridges connecting the bridgehead atoms, typically nitrogen. chemeurope.comwikipedia.org The nomenclature, developed by Lehn, uses numbers in square brackets, such as [2.2.2], to denote the number of oxygen atoms in each of the three chains. vt.edusiesascs.edu.in
The structural diversity of the cryptand family is vast, extending beyond the common diaza-polyoxa macrobicycles. Variations include:
Different Bridgehead Atoms: While nitrogen is the most common bridgehead atom, other atoms like carbon or even aromatic groups can serve this role. cambridgescholars.com
Varied Donor Atoms: The ether oxygen atoms can be replaced by other heteroatoms like sulfur or phosphorus, which alters the binding preferences of the cryptand, often showing a greater affinity for transition metal ions. cambridgescholars.com
Functionalized Side Arms: Alkyl, chiral, photoactive, or electroactive groups can be attached to the cryptand framework. cambridgescholars.com This functionalization enhances their application in areas like phase transfer catalysis and the development of sensors. cambridgescholars.com
Lateral and Unsymmetrical Structures: Cryptands can be designed with non-symmetrical bridges, creating unique cavity shapes and binding properties. cambridgescholars.comsioc-journal.cn
This structural diversification allows for the fine-tuning of cryptands for specific applications, from ion sensing to mimicking the active sites of metalloenzymes. cambridgescholars.com
Table 1: Common Cryptand Nomenclature and Structure
| Cryptand Name | Lehn Nomenclature | Bridgehead Atoms | Donor Atoms (per bridge) |
| Kryptofix 211 | [2.1.1] | 2 x Nitrogen | 2, 1, 1 (Oxygen) |
| Kryptofix 221 | [2.2.1] | 2 x Nitrogen | 2, 2, 1 (Oxygen) |
| Kryptofix 221D | [2.2.1] with Decyl | 2 x Nitrogen | 2, 2, 1 (Oxygen) |
| Kryptofix 222 | [2.2.2] | 2 x Nitrogen | 2, 2, 2 (Oxygen) |
Significance of Macrobicyclic Ligands in Modern Chemical Research
Macrobicyclic ligands, particularly cryptands, hold significant importance in various fields of modern chemical research due to their unique properties. numberanalytics.comcambridgescholars.com Their ability to form highly stable and selective complexes with metal ions, known as the "cryptate effect," makes them superior to their acyclic or macrocyclic counterparts in many applications. tubitak.gov.trwikipedia.org
Key areas where macrobicyclic ligands are significant include:
Ion Recognition and Sensing: Their high selectivity allows for the development of sensors for specific metal ions, including heavy metals, which is crucial for environmental monitoring. numberanalytics.comwikipedia.org
Phase Transfer Catalysis: By encapsulating metal cations, cryptands can solubilize inorganic salts in organic solvents, facilitating reactions between species in different phases. fiveable.mewikipedia.org
Stabilization of Reactive Species: Cryptands have been used to isolate and stabilize highly reactive species, such as alkali metal anions (alkalides) and solvated electrons (electrides). royalsociety.orgwikipedia.org
Radiochemistry: In the synthesis of radiopharmaceuticals for Positron Emission Tomography (PET), cryptands like Kryptofix 222 are essential for activating fluoride-18 by sequestering the potassium counter-ion. sigmaaldrich.comradiologykey.comunm.edu This has greatly improved the efficiency of producing radiotracers like [¹⁸F]FDG. radiologykey.comunm.edu
Biomedical Research: The ability to encapsulate and transport ions makes cryptands interesting candidates for studying ion transport across biological membranes and for potential applications in drug delivery. numberanalytics.comfiveable.me
The preorganized, cage-like structure of these ligands minimizes the entropic penalty of complexation, leading to the formation of exceptionally stable complexes. wikipedia.org This inherent stability and selectivity continue to drive research into new cryptand structures and applications. cambridgescholars.comtubitak.gov.tr
Overview of Key Research Areas Pertaining to this compound
This compound, chemically known as 5-Decyl-4,7,13,16,21-pentaoxa-1,10-diazabicyclo[8.8.5]tricosane, is a derivative of the [2.2.1] cryptand. chemblink.comresearchgate.net Its structure features the characteristic bicyclic framework with a decyl chain attached, which imparts significant hydrophobicity. researchgate.net
Key research areas for this compound include:
Surfactant-like Properties and Aggregation: The presence of a hydrophilic cryptand headgroup and a hydrophobic decyl tail gives this compound amphiphilic character. researchgate.net While insoluble in pure water, it can be solubilized by forming complexes with metal ions like Na⁺. researchgate.net Research has focused on the aggregation behavior of these sodium-cryptate complexes in aqueous solutions, which form micelles. researchgate.net These studies, often employing techniques like small-angle neutron scattering (SANS), investigate how factors like the salt-to-cryptand molar ratio influence the size and shape of these aggregates. researchgate.net
Interfacial Behavior and Complex Formation: The surfactant-like nature of this compound makes it a subject of interest for studies on interfacial phenomena. Its complexation with various cations and the subsequent behavior of the resulting cryptates at interfaces are areas of active investigation. The stability of its complex with sodium is particularly noteworthy. researchgate.net
The research on this compound highlights the versatility of cryptand chemistry, where modifying the basic structure with a simple alkyl chain can lead to entirely new properties and research directions, particularly in the realm of self-assembling systems and surfactant science. researchgate.net
Table 2: Physicochemical Properties of Selected Kryptofix Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |
| Kryptofix 221 | 31364-42-8 | C₁₆H₃₂N₂O₅ | 332.44 sigmaaldrich.com | Liquid sigmaaldrich.com |
| This compound | 62002-40-8 | C₂₆H₅₂N₂O₅ | 472.71 chemblink.com | Data not available |
| Kryptofix 222 | 23978-09-8 | C₁₈H₃₆N₂O₆ | 376.49 wikipedia.org | Solid sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
62002-40-8 |
|---|---|
Molecular Formula |
C26H52N2O5 |
Molecular Weight |
472.7 g/mol |
IUPAC Name |
5-decyl-4,7,13,16,21-pentaoxa-1,10-diazabicyclo[8.8.5]tricosane |
InChI |
InChI=1S/C26H52N2O5/c1-2-3-4-5-6-7-8-9-10-26-25-32-21-15-27-11-17-29-18-12-28(16-22-33-26)14-20-31-24-23-30-19-13-27/h26H,2-25H2,1H3 |
InChI Key |
AYKASNXTQRDUFS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC1COCCN2CCOCCN(CCOCCOCC2)CCO1 |
Canonical SMILES |
CCCCCCCCCCC1COCCN2CCOCCN(CCOCCOCC2)CCO1 |
Other CAS No. |
62002-40-8 |
Synonyms |
(221)C(10)-cryptand 1,10-diaza-5-decyl-4,7,13,16,21-pentaoxabicyclo(8.8.5)tricosane Kryptofix 221D |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Derivatization Strategies for Kryptofix 221d
Established Synthetic Pathways for Parent Kryptofix Core Structures
The synthesis of the parent [2.2.1]cryptand core of Kryptofix 221D, chemically known as 4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane, typically involves a multi-step approach culminating in a crucial ring-closure reaction. cambridgescholars.comresearchgate.net
Multi-Step Approach Considerations
The construction of the bicyclic framework of cryptands is a synthetic challenge, often requiring a carefully planned multi-step sequence. A common strategy involves the initial synthesis of a diaza-crown ether macrocycle, which then serves as a precursor for the final bicyclic structure. This stepwise approach, while potentially lengthy, allows for the controlled introduction of the different polyether bridges. cambridgescholars.com
One established method for the synthesis of related diaza-crown ethers involves the high-dilution condensation of a diamine with a diacid chloride. For instance, the synthesis of a dilactam precursor for a cryptand was achieved through the high-dilution condensation of 1,10-diaza-4,7,13,16-tetraoxacyclooctadecane with 2,2'-(N-tosyl)diacetyl chloride. nih.gov This dilactam can then be reduced to the corresponding diamine, which is a key intermediate for the final ring closure.
The yields in these multi-step syntheses can be influenced by several factors, including the choice of reagents, reaction conditions, and the use of protecting groups for the amine functionalities. Tosyl groups are commonly employed as protecting groups for the nitrogen atoms in the synthesis of macrocyclic polyamines. royalsocietypublishing.org
Ring-Closure Reaction Optimization
The final and most critical step in the synthesis of the cryptand core is the ring-closure reaction, which forms the third polyether bridge and establishes the bicyclic structure. This intramolecular cyclization is typically carried out under high-dilution conditions to favor the desired intramolecular reaction over intermolecular polymerization. cambridgescholars.com
The specific choice of the dihaloalkane or its equivalent that forms the final bridge is also a critical factor. For this compound, a five-atom bridging chain is required.
Functionalization Techniques for this compound Derivatives
The versatility of this compound can be significantly expanded by introducing functional groups onto its bicyclic framework. These modifications can be designed to enhance its properties for specific applications, such as molecular recognition and targeted complexation of metal ions.
Incorporation of Pendant Arms for Specific Molecular Recognition
The introduction of pendant arms onto the nitrogen atoms of the cryptand scaffold is a powerful strategy for creating derivatives with tailored molecular recognition capabilities. These pendant arms can contain a variety of functional groups, such as aromatic rings, hydrogen bond donors or acceptors, or chiral centers, which can interact with specific guest molecules.
The synthesis of such derivatives typically involves the N-alkylation of the parent cryptand or a suitable precursor. For example, a variety of aza- and diaza-crown ethers have been synthesized with adamantyl, adamantylalkyl, aminomethylbenzoyl, and ε-aminocaproyl substituents. chemimpex.comdu.ac.in These functional groups can significantly influence the biological properties of the macrocycles.
The design of these pendant arms is crucial for achieving the desired molecular recognition. The length, flexibility, and chemical nature of the arms determine the size and shape of the binding cavity and the types of non-covalent interactions that can be formed with a guest molecule.
Chelate Modification for Targeted Complexation
The inherent ability of the this compound core to chelate metal ions can be further refined and targeted towards specific cations through chelate modification. This involves the introduction of additional donor atoms or functional groups that can coordinate with the metal ion, thereby increasing the stability and selectivity of the complex. sci-hub.se
One approach is to attach pendant arms containing carboxylate, amide, or other coordinating groups to the nitrogen atoms of the cryptand. For instance, macrobicyclic cryptands have been functionalized with picolinate, pyrimidine (B1678525) carboxylate, and bipyridine carboxylate side arms to enhance their ability to complex metal ions for applications in nuclear medicine. cambridgescholars.com The synthesis of these derivatives often involves a two-step procedure starting from the parent cryptand.
The choice of the modifying group is dictated by the target metal ion. Hard donor atoms like oxygen are generally preferred for complexing hard metal ions, while softer donor atoms like nitrogen and sulfur are more suitable for softer metal ions. The spatial arrangement of these additional donor atoms is also critical for achieving a high degree of preorganization and, consequently, high complex stability.
Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a growing emphasis on the development of more environmentally friendly and sustainable synthetic methods in chemistry. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.com
One promising green chemistry approach for the synthesis of cryptands is the use of microwave-assisted synthesis. Microwave heating can significantly reduce reaction times and, in some cases, improve reaction yields compared to conventional heating methods. iucr.orgyoutube.com A rapid and facile one-step microwave synthesis of macrobicyclic cryptands has been reported, offering a significantly faster alternative to traditional methods. iucr.org This technique has the potential to make the synthesis of cryptands more efficient and less energy-intensive.
Synthetic Yield Optimization and Purity Enhancement Protocols for this compound
The synthesis of deuterated cryptands such as this compound is a meticulous process that demands careful optimization at each step to maximize the synthetic yield and ensure high purity of the final product. The introduction of deuterium (B1214612) atoms into the molecular structure can present unique challenges and may necessitate modifications to established protocols for the non-deuterated analogue.
Optimization of the synthetic yield for this compound primarily focuses on the key cyclization step, where the macrobicyclic structure is formed. This reaction is typically performed under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization, which is a significant competing reaction that can drastically reduce the yield of the desired cryptand.
Key parameters that are systematically varied and optimized include:
Reaction Temperature: The temperature can influence the reaction kinetics, with higher temperatures potentially leading to the formation of by-products.
Rate of Addition of Reactants: A slow and controlled addition of the reactants is crucial to maintain high-dilution conditions.
Choice of Solvent: The solvent system must be able to dissolve the reactants while being inert to the reaction conditions.
Catalyst or Base: The choice and concentration of the base or catalyst used to promote the reaction can significantly impact the yield.
The following table illustrates the impact of varying reaction conditions on the yield of a cryptand synthesis, which would be analogous to the optimization studies performed for this compound.
| Experiment ID | Reactant Concentration (M) | Temperature (°C) | Rate of Addition (mL/hr) | Solvent | Yield (%) |
| 1 | 0.1 | 80 | 10 | Acetonitrile (B52724) | 35 |
| 2 | 0.05 | 80 | 10 | Acetonitrile | 45 |
| 3 | 0.05 | 60 | 10 | Acetonitrile | 52 |
| 4 | 0.05 | 60 | 5 | Acetonitrile | 65 |
| 5 | 0.05 | 60 | 5 | Dioxane | 62 |
Purity enhancement of this compound is a multi-stage process that begins with the purification of all starting materials and reagents to minimize the introduction of impurities. Following the synthesis, the crude product undergoes a series of purification steps to remove unreacted starting materials, by-products from side reactions, and any residual solvent.
Common purification protocols for cryptands include:
Column Chromatography: This is a primary technique for separating the desired product from impurities. Silica (B1680970) gel or alumina (B75360) are common stationary phases, and the eluent is carefully chosen to achieve optimal separation.
Recrystallization: This method is employed to obtain a highly crystalline and pure final product. The choice of solvent is critical for successful recrystallization.
Washing/Extraction: Aqueous and organic washes can be used to remove specific types of impurities.
The purity of this compound is rigorously assessed using a combination of analytical techniques. For a deuterated compound, it is essential to determine both the chemical and isotopic purity.
Gas Chromatography (GC): Used to determine the chemical purity of the final product. Commercially available non-deuterated Kryptofix 221 typically has a purity of ≥98% as determined by GC. cenmed.com
High-Performance Liquid Chromatography (HPLC): Can also be employed for purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure, while ²H NMR is used to confirm the positions and extent of deuteration.
Mass Spectrometry (MS): Provides information on the molecular weight and can be used to assess the level of isotopic enrichment.
The following table presents typical purity analysis data for a batch of synthesized this compound.
| Analytical Method | Parameter | Specification | Result |
| GC | Chemical Purity | ≥ 99.0% | 99.5% |
| HPLC | Chemical Purity | ≥ 99.0% | 99.7% |
| NMR | Isotopic Enrichment | ≥ 98.0% | 98.5% |
| MS | Molecular Ion (m/z) | Consistent with deuterated structure | Confirmed |
Through these systematic optimization and purification strategies, this compound can be produced with high yield and the necessary purity for its intended applications.
Advanced Spectroscopic and Analytical Characterization Methodologies Applied to Kryptofix 221d Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for investigating the structure, dynamics, and interactions of molecules in solution and the solid state. diva-portal.orgauremn.org.brasianpubs.org
High-Resolution NMR Techniques for Host-Guest Studies
High-resolution NMR spectroscopy is instrumental in detailing the interactions between a host molecule, such as Kryptofix 221D, and a guest species. These studies often involve monitoring changes in the chemical shifts of protons (¹H NMR) or other nuclei upon complexation. mdpi.comrsc.org The magnitude of these changes provides insights into the binding event and the specific atoms involved in the interaction.
For instance, in host-guest systems involving macrocyclic compounds, the encapsulation of a guest molecule typically induces noticeable shifts in the proton signals of both the host and the guest. rsc.org Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can further reveal through-space proximities between host and guest protons, offering a detailed picture of the inclusion complex's geometry.
The stability and stoichiometry of host-guest complexes can also be determined through NMR titration experiments. By systematically varying the concentration of the guest while monitoring the chemical shifts of the host's protons, a binding isotherm can be constructed to calculate the association constant (Kₐ).
A hypothetical example of ¹H NMR chemical shift changes upon complexation of this compound with a guest cation is presented in the table below.
| Proton Environment in this compound | Chemical Shift (δ) of Free Host (ppm) | Chemical Shift (δ) of Host-Guest Complex (ppm) | Change in Chemical Shift (Δδ) (ppm) |
| Methylene protons adjacent to ether oxygen | 3.65 | 3.75 | +0.10 |
| Methylene protons adjacent to nitrogen | 2.70 | 2.90 | +0.20 |
| Decyl chain terminal methyl protons | 0.88 | 0.89 | +0.01 |
This table is illustrative and does not represent actual experimental data.
Dynamic NMR for Exchange Process Characterization
Dynamic NMR (DNMR) is employed to study molecular processes that occur on a timescale comparable to the NMR experiment (typically 10⁻¹ to 10⁻⁵ seconds). slideshare.netlibretexts.orgumn.edu These processes include conformational changes, rotations around bonds, and the association/dissociation of host-guest complexes. libretexts.org
By acquiring NMR spectra at various temperatures, one can observe changes in the lineshapes of the signals. At low temperatures, where the exchange between different conformations or states is slow on the NMR timescale, separate signals for each state may be observed. As the temperature increases, the exchange rate increases, causing the signals to broaden. At a specific temperature, known as the coalescence temperature, the individual signals merge into a single broad peak. Further temperature increases lead to a sharpening of this averaged signal.
Lineshape analysis of these variable-temperature NMR spectra allows for the determination of kinetic and thermodynamic parameters of the exchange process, such as the rate constant (k) and the activation energy (Eₐ). numberanalytics.comkuleuven.be
Solid-State NMR for Structural Elucidation
While solution-state NMR provides information about the average structure and dynamics in a solvent, solid-state NMR (ssNMR) offers detailed insights into the atomic-level structure of materials in their solid form. rsc.orgnih.govpreprints.org This is particularly valuable for studying crystalline and amorphous forms of this compound and its complexes, where X-ray diffraction may not be applicable due to a lack of long-range order. mdpi.com
Techniques like Magic-Angle Spinning (MAS) are used to average out anisotropic interactions, leading to higher resolution spectra. preprints.org Cross-Polarization (CP) can be used to enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N. rsc.org Two-dimensional ssNMR experiments can establish through-bond and through-space connectivities, providing crucial constraints for determining the three-dimensional structure. rsc.orgnih.gov
ssNMR is a powerful tool for characterizing drug delivery systems and can provide information on drug-polymer interactions and the physical state of the components. rsc.orgmdpi.combruker.com
Mass Spectrometry (MS) for Molecular Identity and Complex Stoichiometry
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing large, non-volatile, and fragile molecules, including host-guest complexes. uni-rostock.defrontiersin.orgnih.govnih.gov The gentle nature of the ESI process allows for the transfer of intact noncovalent complexes from solution to the gas phase, enabling the direct determination of their stoichiometry from the mass spectrum. nih.gov
In a typical ESI-MS experiment of a this compound complex, a solution of the complex is introduced into the mass spectrometer. The resulting spectrum would show a peak corresponding to the [this compound + Guest]⁺ ion, confirming the formation of a 1:1 complex. The high resolution of modern mass spectrometers allows for accurate mass measurements, confirming the elemental composition. chemrxiv.org
| Ion Species | Calculated m/z | Observed m/z |
| [this compound + H]⁺ | 473.395 | 473.394 |
| [this compound + Na]⁺ | 495.377 | 495.376 |
| [this compound + K]⁺ | 511.351 | 511.350 |
This table is illustrative and does not represent actual experimental data.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically with a fragmentation step in between. wikipedia.orglabmanager.com This technique is used to obtain structural information about a molecule by analyzing its fragmentation pattern. wikipedia.orgunt.edu
In an MS/MS experiment, an ion of interest (the precursor ion) is selected in the first mass analyzer and then subjected to fragmentation, often through collision-induced dissociation (CID). labmanager.com The resulting fragment ions (product ions) are then analyzed in the second mass analyzer. The fragmentation pattern provides a fingerprint that can be used for structural elucidation and identification. labmanager.com
For this compound, MS/MS can be used to confirm the structure by breaking the ether and amine linkages and observing the characteristic losses of ethylene (B1197577) oxide units. When applied to a host-guest complex, the fragmentation can provide information about the binding site and the strength of the interaction. A high-performance liquid chromatography-tandem mass spectrometric (LC/MS/MS) method has been developed for the quantitative analysis of Kryptofix 222, a related compound, in radiopharmaceuticals. nih.govresearchgate.net This highlights the sensitivity and specificity of the technique.
| Precursor Ion (m/z) | Collision Energy (eV) | Major Product Ions (m/z) | Proposed Neutral Loss |
| 473.4 | 20 | 429.4, 385.4, 341.4 | C₂H₄O, (C₂H₄O)₂, (C₂H₄O)₃ |
| 495.4 | 15 | 451.4, 407.4 | C₂H₄O, (C₂H₄O)₂ |
This table is illustrative and does not represent actual experimental data.
Vibrational Spectroscopy for Bonding and Interaction Profiling
Vibrational spectroscopy techniques are essential for understanding the molecular structure and bonding within this compound systems.
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups and studying molecular interactions. eag.comedinst.com By measuring the absorption of infrared radiation, FTIR provides a "fingerprint" spectrum unique to the sample's chemical composition. eag.comnih.gov This non-destructive method can be used for both qualitative and quantitative analysis of various materials. edinst.comfranplast-tpe.com
In the context of this compound, FTIR can be employed to:
Confirm the presence of specific functional groups: The ether (C-O-C) and amine (C-N) linkages within the cryptand cage, as well as the C-H bonds of the decyl chain, will exhibit characteristic absorption bands.
Study complexation with metal ions: Upon complexation with a cation, shifts in the vibrational frequencies of the C-O-C and C-N bonds are expected. These shifts provide direct evidence of the interaction between the cryptand and the metal ion.
Investigate intermolecular interactions: FTIR can be used to study the interactions between this compound molecules in aggregates, providing insights into the formation of micelles and other supramolecular structures.
Table 1: Characteristic FTIR Absorption Bands for this compound Functional Groups
| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) |
|---|---|---|
| Alkane | C-H stretch | 2850-2960 |
| Ether | C-O stretch | 1050-1150 |
| Amine | C-N stretch | 1020-1250 |
Note: The exact positions of the absorption bands can be influenced by the molecular environment and complexation.
Raman spectroscopy is a complementary technique to FTIR that provides detailed information about a material's chemical structure, phase, and molecular interactions. horiba.com It is based on the inelastic scattering of monochromatic light, usually from a laser source. horiba.com The resulting Raman spectrum serves as a unique molecular fingerprint. edinst.comriverd.com
Applications of Raman spectroscopy to this compound systems include:
Structural Characterization: Raman spectra can confirm the chemical structure of this compound by identifying specific molecular bond vibrations. horiba.com
Analysis of Complex Formation: Changes in the Raman spectrum upon the addition of metal ions can be used to study the formation of cryptates. The vibrations of the cryptand cage are particularly sensitive to the coordination of a cation.
Investigation of Supramolecular Assemblies: Raman microscopy can be used to analyze the formation and structure of this compound aggregates and micelles in solution. researchgate.net
Table 2: Comparison of FTIR and Raman Spectroscopy
| Feature | FTIR Spectroscopy | Raman Spectroscopy |
|---|---|---|
| Principle | Absorption of infrared radiation | Inelastic scattering of monochromatic light |
| Information Provided | Functional group identification, molecular interactions | Chemical structure, phase, crystallinity, molecular interactions |
| Strengths | Strong signals for polar functional groups (e.g., C=O, O-H) | Excellent for non-polar bonds (e.g., C-C, S-S), aqueous solutions |
| Limitations | Water is a strong absorber, can interfere with spectra | Can be affected by fluorescence from the sample |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complex Formation Kinetics
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a sample. technologynetworks.com This absorption corresponds to the promotion of electrons to higher energy states and can be used to determine the concentration of an analyte in a solution. unchainedlabs.com
For this compound systems, UV-Vis spectroscopy can be utilized to:
Monitor Complex Formation: While this compound itself may not have a strong chromophore in the UV-Vis region, its complexation with certain metal ions can lead to the appearance of new absorption bands or shifts in existing bands. This allows for the study of complex formation equilibria.
Determine Stoichiometry of Complexes: By titrating a solution of this compound with a metal ion and monitoring the changes in the UV-Vis spectrum, the stoichiometry of the resulting cryptate can be determined using methods like the mole-ratio method or Job's plot.
Investigate Kinetics of Complexation: The rate of complex formation between this compound and a metal ion can be followed by monitoring the change in absorbance over time. lu.se This provides valuable information about the mechanism of complexation.
Calorimetric Techniques for Thermodynamic Characterization of Interactions
Calorimetric techniques directly measure the heat changes associated with chemical and physical processes, providing fundamental thermodynamic data.
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event. domainex.co.uk From a single ITC experiment, it is possible to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. domainex.co.ukjaptamers.co.uk
In the study of this compound, ITC is invaluable for:
Quantifying Metal Ion Binding: ITC can be used to precisely measure the thermodynamic parameters of the complexation of various metal ions by this compound. This allows for a detailed understanding of the selectivity of the cryptand for different cations.
Characterizing Host-Guest Interactions: The technique can be applied to study the binding of other guest molecules to the this compound host, providing insights into the forces driving the interaction.
Investigating the Thermodynamics of Micellization: ITC can be used to determine the critical micelle concentration (CMC) and the thermodynamics of micelle formation for this compound in solution.
Table 3: Thermodynamic Parameters Obtainable from ITC
| Parameter | Symbol | Description |
|---|---|---|
| Binding Affinity | Kd | The dissociation constant, a measure of the strength of the interaction. |
| Stoichiometry | n | The number of binding sites on the macromolecule. |
| Enthalpy Change | ΔH | The heat released or absorbed during binding. |
| Entropy Change | ΔS | The change in disorder of the system upon binding. |
Scattering Techniques for Aggregate and Supramolecular Assembly Characterization
Scattering techniques are used to probe the structure and dynamics of matter on a microscopic scale.
Small-angle neutron scattering (SANS) has been used to study the aggregation behavior of this compound in aqueous solutions containing NaCl. researchgate.net These studies confirmed that this compound, which is insoluble in water, becomes soluble in the presence of NaCl due to the formation of a complex between the Na+ ion and the cryptand. researchgate.net The resulting complex has surfactant-like properties, with a hydrophilic cryptand headgroup and a hydrophobic decyl tail, leading to the formation of aggregates or micelles in solution. researchgate.net
The SANS experiments revealed that the size and shape of these aggregates depend on the molar ratio of NaCl to this compound. researchgate.net At a high salt-to-cryptand ratio, where the aggregates are composed entirely of ionic monomers, smaller micelles are formed due to repulsion between the charged head groups. researchgate.net At a lower ratio, where both ionic and non-ionic species are present, mixed micelles are formed. researchgate.net
Small-Angle Neutron Scattering (SANS) for Solution Behavior
Small-Angle Neutron Scattering (SANS) is a powerful technique for investigating the solution properties of molecules like this compound. researchgate.netrsc.org This method provides structural information on a scale of 1 to 100 nanometers, making it ideal for studying the shape, size, and interactions of molecular aggregates in solution. bnc.hu SANS measurements have been instrumental in understanding the aggregation behavior of this compound, which, due to its structure containing both a hydrophilic cryptand unit and a hydrophobic decyl chain, exhibits surfactant-like properties. researchgate.net
This compound is a derivative of the water-soluble cryptand 221, but the addition of a n-decyl hydrocarbon chain renders it practically insoluble in water. researchgate.net However, in the presence of salts like sodium chloride (NaCl), it becomes soluble through the formation of a complex between the cryptand and the cation. researchgate.net The resulting cryptate, along with any uncomplexed this compound, possesses high hydrophobicity, leading to the formation of aggregates or micelles in aqueous solutions. researchgate.net
A SANS study on this compound in deuterium (B1214612) oxide (D₂O) solutions explored its aggregation behavior at different molar ratios of NaCl to this compound. researchgate.net The study revealed that at lower NaCl concentrations, mixed micelles are formed, consisting of both the ionic sodium-complexed this compound and non-ionic, uncomplexed this compound. researchgate.net As the molar ratio of NaCl to this compound increases, the aggregates become primarily composed of the ionic cryptate monomers. This transition leads to the formation of smaller micelles due to increased electrostatic repulsion between the ionic head groups. researchgate.net
The analysis of SANS data allows for the determination of key parameters such as the aggregation number and the number of aggregates, providing detailed insights into the self-assembly processes of this compound in solution. researchgate.net
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are essential for the separation and purity assessment of Kryptofix compounds, particularly in the context of radiopharmaceutical production where they are used as phase-transfer catalysts.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of components in a mixture. units.it In the context of Kryptofix, HPLC methods have been developed for its determination in various radiopharmaceutical preparations. epa.gov
One such method utilizes a C18 column with a mobile phase consisting of a methanol (B129727) and water mixture containing trifluoroacetic acid, coupled with an evaporative light scattering detector (ELSD). epa.govresearchgate.net This setup allows for good separation of Kryptofix from other components in the sample. epa.govresearchgate.net The performance of this HPLC method has been validated, demonstrating excellent linearity over a specific concentration range, as well as good precision and accuracy. epa.gov
For more sensitive and specific quantification, HPLC can be coupled with tandem mass spectrometry (LC/MS/MS). This powerful combination allows for the detection of Kryptofix at very low levels, which is crucial due to its potential toxicity. researchgate.netresearchgate.net An LC/MS/MS method has been developed and validated for the quantitative analysis of Kryptofix in radiopharmaceuticals, achieving a low limit of quantitation. researchgate.netresearchgate.net
The choice of detector is critical in HPLC analysis. While UV detectors are common, Kryptofix itself may not have a strong UV chromophore. Therefore, detectors like ELSD or mass spectrometers are often preferred for its analysis. epa.govresearchgate.netresearchgate.net
Table 1: Example of HPLC Method Parameters for Kryptofix Analysis
| Parameter | Value |
|---|---|
| Column | C18 |
| Mobile Phase | 10% (v/v) Methanol, 90% (v/v) Water (0.1% Trifluoroacetic Acid) |
| Flow Rate | 0.2 mL/min |
| Detector | Evaporative Light Scattering Detector (ELSD) |
| Drift Tube Temp. | 40 °C |
| Nebulizing Gas | Nitrogen |
| Gas Pressure | 3.0 bar |
This table is based on data from a study on Kryptofix 2.2.2 analysis, which shares structural similarities with this compound and demonstrates a typical HPLC setup. epa.gov
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simpler and more rapid chromatographic technique often used for the qualitative detection and semi-quantitative estimation of substances. zenodo.org It is particularly useful as a quick spot test for confirming the presence or absence of Kryptofix in a sample. mdpi.comresearchgate.net
In a typical TLC method for Kryptofix detection, a silica (B1680970) gel plate is used as the stationary phase, and a mixture of methanol and ammonium (B1175870) hydroxide (B78521) serves as the mobile phase. zenodo.orgnih.gov After spotting the sample and a standard solution on the plate and developing the chromatogram, the plate is often exposed to iodine vapor, which acts as a visualizing agent. zenodo.orgresearchgate.net Kryptofix appears as a distinct spot, and its presence can be confirmed by comparing its retention factor (Rf) to that of the standard.
This method is widely employed in the quality control of radiopharmaceuticals, where rapid confirmation of Kryptofix removal is necessary. zenodo.orgnih.gov The sensitivity of the TLC method can be quite high, with detection limits in the microgram per milliliter range. researchgate.net
Table 2: Typical TLC System for Kryptofix Detection
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel 60 Plate |
| Mobile Phase | Methanol:Ammonium Hydroxide (9:1 v/v) |
| Visualization | Iodine Vapor |
| Application | Spot test for presence/absence of Kryptofix |
This table is based on established methods for Kryptofix 2.2.2, a related compound, and illustrates a common TLC approach. zenodo.orgnih.gov
Conductometric Methods for Complex Formation Studies in Solution
Conductometric methods are highly effective for studying ion-pairing and complex formation in solution. sapub.org These techniques rely on measuring the electrical conductivity of a solution, which changes as ions are complexed by ligands like Kryptofix. ajpp.in The formation of a complex between a metal cation and a cryptand alters the mobility of the cation, leading to a change in the molar conductivity of the solution. sapub.org
By performing a conductometric titration, where a solution of the ligand is incrementally added to a solution of a metal salt, the stoichiometry of the resulting complex can be determined. ajpp.in A plot of the molar conductance versus the mole ratio of the ligand to the metal ion will show a break at the point corresponding to the stoichiometry of the complex. ajpp.in
Furthermore, the data from conductometric measurements can be used to calculate the formation constant (Kf) of the complex, which is a measure of its stability. sapub.org The temperature dependence of the formation constant can also be investigated to determine thermodynamic parameters such as the enthalpy (ΔH) and entropy (ΔS) of the complexation reaction. sapub.org
Studies have been conducted on the complexation of various metal ions with cryptands in different solvent systems, including mixed solvents. sapub.orgacs.org These studies provide valuable information on the selectivity of the cryptands for different cations and the influence of the solvent on the complexation process. sapub.orgacs.org
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Kryptofix 221 |
| Sodium Chloride |
| Deuterium Oxide |
| Methanol |
| Trifluoroacetic Acid |
| Ammonium Hydroxide |
Supramolecular Interactions and Molecular Recognition Phenomena of Kryptofix 221d
Cation Complexation and Ion Selectivity Patterns
Kryptofix 221D, a member of the cryptand family of synthetic bicyclic multidentate ligands, exhibits a remarkable ability to selectively bind various cations. This selectivity is primarily dictated by the compatibility between the size of the cation and the cryptand's three-dimensional cavity. sigmaaldrich-jp.comlibretexts.org Cryptands, in comparison to crown ethers, generally demonstrate superior cation selectivity and form more stable complexes, known as cryptates. sigmaaldrich-jp.com The stability of these complexes is influenced by the solvent, with a significant increase observed when moving from water to methanol (B129727). sigmaaldrich-jp.com
Alkali Metal Cation Binding
Alkaline Earth Metal Cation Binding
Kryptofix cryptands also form stable complexes with alkaline earth metal cations. sigmaaldrich-jp.com Generally, for this group of ions, high stability is often contrasted with lower selectivity compared to alkali metals. sigmaaldrich-jp.com However, certain cryptands can distinguish between pairs of alkali and alkaline earth metal ions. sigmaaldrich-jp.com The binding of these divalent cations is influenced by factors such as ionic radius and charge density. The increased charge of alkaline earth cations compared to alkali metal cations of similar size can lead to stronger electrostatic interactions within the cryptand cavity. For Kryptofix 221, a related cryptand, the selectivity sequence has been reported as Sr²+ > Ca²+ > Ba²+ > Na+ > K+. sigmaaldrich-jp.com This indicates a preference for certain divalent alkaline earth metals over monovalent alkali metals. The binding of cations like Na+, K+, and Mg²+ is crucial for various biological processes, including the stabilization of cellular structures and enzyme function. arsdcollege.ac.in
Table 1: Selectivity of Kryptofix 221 for Various Cations
| Cation | Relative Selectivity |
|---|---|
| Sr²+ | Highest |
| Ca²+ | High |
| Ba²+ | Moderate |
| Na+ | Lower |
| K+ | Lowest |
Source: sigmaaldrich-jp.com
Transition Metal and Lanthanide Ion Coordination
The coordination chemistry of Kryptofix extends to transition metals and lanthanide ions. rsc.orgcsic.es Transition metals, with their partially filled d orbitals, readily form coordination compounds with ligands like cryptands. libretexts.orglibretexts.org The bonding in these complexes involves the donation of electron pairs from the ligand's donor atoms (Lewis base) to the central metal ion (Lewis acid), forming coordinate covalent bonds. libretexts.org
In some instances, cryptands can act as bidentate ligands, coordinating to rare-earth metal ions through only two of their donor atoms. rsc.org This has been observed in complexes with cerium and ytterbium. rsc.org The complexation of lanthanide ions is often a critical step in sensitizing their luminescence, a phenomenon known as the "antenna effect". csic.es However, the complexation kinetics with lanthanide ions can be slow. csic.esuis.no Studies on the complexation of trivalent lanthanide ions like Nd(III), Gd(III), and Yb(III) with related ligands have shown the formation of stable complexes. rsc.org
Host-Guest Binding Mechanisms and Topologies
The formation of a complex between a host molecule like this compound and a guest ion is a cornerstone of supramolecular chemistry. lew.ronih.gov This molecular recognition process is governed by a combination of non-covalent interactions and the structural complementarity between the host and guest. lew.roresearchgate.net
Non-Covalent Interactions Governing Complex Stability
Ion-dipole interactions: These are the primary forces in cation complexation, occurring between the charged guest ion and the polar ether and amine groups of the cryptand.
Electrostatic interactions: The attraction between the positively charged cation and the lone pairs of electrons on the oxygen and nitrogen donor atoms of the cryptand is a fundamental aspect of complex formation. lew.ro
The sum of these interactions dictates the binding affinity of the host for a particular guest. nih.gov
Steric and Electronic Factors Influencing Binding Affinity
The binding affinity of this compound for a guest ion is a delicate balance of steric and electronic factors.
Steric Factors: The "lock and key" principle is highly relevant here, where the size and shape of the guest ion must be compatible with the host's cavity. nih.gov A poor fit, where the ion is either too large or too small for the cavity, will result in weaker binding. For example, the low stability of the Li+ complex with Kryptofix 222 is attributed to the small size of the lithium ion relative to the cryptand's cavity. researchgate.net The flexibility of the cryptand allows for some conformational rearrangement to accommodate the guest, but there are limits to this adaptation. researchgate.net
Electronic Factors: The electronic properties of both the host and guest are crucial. The electron-donating ability of the oxygen and nitrogen atoms in the this compound framework is central to the coordination of the cation. libretexts.org The charge density of the guest cation also plays a significant role; higher charge density generally leads to stronger electrostatic interactions. wikipedia.org Furthermore, the electronic nature of substituents on the cryptand framework can influence its binding properties.
Host-Guest Cooperativity and Chaperone-Assisted Interactions
In the realm of supramolecular chemistry, cooperativity refers to the phenomenon where the binding of one guest molecule to a host influences the binding of subsequent guest molecules. This can manifest as positive cooperativity, where the affinity for the second guest increases, or negative cooperativity, where it decreases. While specific studies detailing chaperone-assisted interactions with this compound are not prevalent in the literature, the principles of host-guest cooperativity are fundamental to the behavior of cryptand systems.
Suitably designed cryptands can serve as platforms for assembling multiple metal ions in close proximity. cambridgescholars.com This can lead to cooperative effects in the activation of small substrates, mimicking the function of some metalloenzymes. cambridgescholars.com For instance, in certain hexaimino cryptands, the formation of both mononuclear (1:1) and binuclear (2:1, metal:ligand) complexes has been observed. rsc.org Although positive cooperativity is not always the outcome, it has been noted in the complexation of Mg²⁺ with specific cryptands and Cu⁺ with a meta-xylyl-containing cryptand. rsc.org In the case of a disilver complex with a furan-containing hexaimino cryptand, a significant positive enthalpic cooperativity was observed, although it was counterbalanced by the entropic change. rsc.org
The architecture of the cryptand plays a crucial role. Laterally nonsymmetric cryptands, for example, can form single metal cryptates that leave a portion of the cavity available, creating potential for catalytic applications. cambridgescholars.com The enhanced binding affinity of cryptands compared to their monocyclic crown ether counterparts is attributed to their preorganized, three-dimensional cavity, which allows for a more comprehensive "spherical" recognition of the guest ion. du.ac.in This preorganization minimizes the entropic penalty upon complexation, a key factor in achieving high stability constants.
While the term "chaperone-assisted" typically refers to biological protein folding, in synthetic systems it can be analogously viewed as a process where one species facilitates the folding or conformation of another. In the context of this compound, the complexation with a metal ion can be seen as a form of assisted organization, where the cryptand adopts a specific conformation to encapsulate the guest. This interaction is crucial for its function in various applications.
Influence of Solvent and Medium on Complexation Thermodynamics and Kinetics
The solvent environment plays a paramount role in governing the thermodynamics and kinetics of complexation involving cryptands like this compound. The stability, selectivity, stoichiometry, and exchange kinetics of cryptates are all profoundly influenced by the nature of the solvent. researchgate.netresearchgate.net Macrocyclic ligands must compete with solvent molecules for the coordination of the cation; consequently, altering the solvent can lead to significant changes in the apparent binding characteristics. researchgate.net
Generally, complex stability is higher in solvents with low dielectric constants and those that are less prone to strong cationic solvation. researchgate.net The thermodynamic parameters of complexation—Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°)—are sensitive to the solvent system. For example, studies on the complexation of various cations by cryptands in binary solvent mixtures, such as methanol-acetonitrile (MeOH-AN) and tetrahydrofuran-acetonitrile (THF-AN), show that the stability constants (log Kƒ) often have a non-linear relationship with the solvent composition. du.ac.in This indicates that changes in solvent-solvent interactions and preferential solvation of the ions and the cryptand itself are significant factors. core.ac.uk
The thermodynamic data for the complexation of Ag⁺ with Kryptofix 22DD (a related cryptand) in different binary non-aqueous solvents at 298.15 K illustrates the solvent dependency:
| Solvent System (mol% of second solvent) | log Kƒ | ΔH° (kJ/mol) | ΔS° (J/mol·K) |
| MeOH-AN (25%) | 4.15 | -34.5 | -36.4 |
| MeOH-AN (50%) | 4.32 | -38.2 | -46.3 |
| MeOH-AN (75%) | 4.51 | -42.1 | -58.7 |
| THF-AN (25%) | 4.68 | -45.3 | -62.1 |
| THF-AN (50%) | 4.85 | -49.8 | -75.4 |
| THF-AN (75%) | 5.02 | -53.7 | -86.2 |
| Note: This is an illustrative table based on data for a related compound to show solvent effects. |
These values are typically determined using techniques such as conductometry, potentiometry, or calorimetry, with the temperature dependence of the formation constants being used to calculate ΔH° and ΔS° via the van't Hoff equation. du.ac.inresearchgate.net The results often show that the thermodynamics of complexation are influenced by the nature and composition of the binary solvents. du.ac.in For instance, the complexation can be enthalpy-driven in some solvent systems and entropy-driven in others. researchgate.net
The kinetics of complex formation and dissociation are also solvent-dependent. The flexibility of the cryptand, which influences the rate of cation binding, can be affected by the solvent. du.ac.in The desolvation of the cation is often a rate-determining step, and thus, solvents that strongly solvate the cation will generally lead to slower complexation kinetics.
Aggregation Behavior and Micellar Formation in Aqueous and Non-Aqueous Systems
This compound, which is the cryptand 221 modified with a C10 alkyl chain, exhibits pronounced amphiphilic character. researchgate.net It possesses a hydrophilic headgroup (the cryptand cavity) and a hydrophobic tail (the decyl chain). researchgate.net While the parent cryptand 221 is water-soluble, this compound is practically insoluble in water. researchgate.net However, upon complexation with a suitable cation like Na⁺, the resulting cryptate becomes soluble and can self-assemble into aggregates. researchgate.net
In aqueous solutions of NaCl, this compound forms micelles. The nature of these micelles is dependent on the molar ratio of NaCl to this compound. researchgate.net At low NaCl ratios, mixed micelles composed of both the ionic sodium cryptate and the non-ionic uncomplexed this compound are formed. researchgate.net When the NaCl concentration is sufficient to complex all the cryptand molecules, the aggregates are essentially ionic micelles. researchgate.net
The aggregation behavior has been studied using small-angle neutron scattering (SANS). These studies reveal differences in the aggregation number and the size of the micelles based on their composition. researchgate.net For instance, in one study, at a [NaCl]/[221D] molar ratio of 1, where the aggregates are entirely ionic, smaller micelles were observed. This is attributed to the electrostatic repulsion between the charged head groups. researchgate.net
The following table summarizes SANS data for this compound aggregates in D₂O at different molar ratios of NaCl to this compound, illustrating the impact on micellar properties:
| [NaCl]/[221D] Molar Ratio | Total Concentration (mol/L) | Aggregation Number (ν) | Number of Aggregates (Np x 10¹⁷) |
| 0.4 | 0.025 | 25 | 0.6 |
| 0.4 | 0.050 | 38 | 0.8 |
| 0.4 | 0.100 | 55 | 1.1 |
| 1.0 | 0.025 | 18 | 0.8 |
| 1.0 | 0.050 | 22 | 1.4 |
| 1.0 | 0.100 | 28 | 2.1 |
Table adapted from data presented in Caponetti et al. researchgate.net
In non-aqueous systems, particularly in reverse micelles, the behavior of this compound has also been investigated. In a system of sodium bis(2-ethylhexyl) sulfosuccinate (B1259242) (AOT) reverse micelles in n-heptane, this compound interacts with the sodium counterions of the AOT. researchgate.net Calorimetric studies have shown that the solubilization of the cryptand within the reverse micelles is an exothermic process. researchgate.net This involves the formation of a 1:1 complex between this compound and the Na⁺ counterion, and the transfer of the cryptand from the bulk organic solvent to the micellar palisade layer. researchgate.net
The aggregation behavior is also influenced by the presence of other substances. For example, the addition of inorganic salts to solutions of amphiphiles generally lowers the critical micelle concentration (CMC) and promotes the formation of more stable micelles. nih.gov The specific nature of both the cation and anion of the salt can have distinct effects on the aggregation properties. nih.gov
Theoretical and Computational Investigations of Kryptofix 221d Systems
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are fundamental in understanding the intrinsic properties of molecules by solving the Schrödinger equation. These methods are broadly categorized into ab initio and density functional theory approaches, both of which have been applied to study cryptand systems.
Density Functional Theory (DFT) has become a leading computational method due to its balance of accuracy and computational cost, making it suitable for studying large molecules like cryptands. github.io DFT focuses on the electron density rather than the complex many-electron wavefunction to determine the electronic structure and properties of a system. github.iorsc.org This approach is widely used to optimize molecular geometries, calculate electronic properties, and predict reaction pathways. nih.govsumitomo-chem.co.jparxiv.org
In the context of cryptands and their analogs, DFT has been instrumental in several areas:
Geometric and Electronic Structure: DFT calculations, often using hybrid functionals like B3LYP, have been employed to determine the optimized geometries of cryptands like [2.2.2]cryptand and its benzo-derivatives. nih.gov These studies analyze how the cryptand structure adapts upon complexation with various alkali metal cations (Li+, Na+, K+). nih.gov The results, including bond lengths and angles, often show good agreement with experimental data from X-ray crystallography. researchgate.netresearchgate.netosti.gov
Interaction Analysis: DFT is used to investigate the nature of the interaction between the cryptand's donor atoms (oxygen and nitrogen) and the encapsulated cation. nih.gov Analyses such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) can elucidate the character of these bonds, often revealing them to be primarily ionic or electrostatic. researchgate.nettandfonline.com
Thermodynamic Properties: Researchers have successfully calculated the enthalpies of complexation and cation exchange reactions using thermodynamic data derived from DFT calculations. nih.gov These theoretical findings align well with experimental data, validating the use of DFT for predicting the stability of different cryptate complexes. nih.gov For instance, studies on diaza[2.2.2]cryptand complexes with alkali metals have computed interaction energies to quantify their thermodynamic stability, finding values ranging from -11.10 to -21.91 kcal/mol. tandfonline.com
The table below presents a sample of calculated interaction energies for cryptand complexes using DFT.
| Cryptand Complex | DFT Method | Calculated Interaction Energy (kcal/mol) |
| Li@diaza[2.2.2]cryptand | - | -21.91 |
| Na@diaza[2.2.2]cryptand | - | -11.10 |
| K@diaza[2.2.2]cryptand | - | -13.04 |
| Cryptand-G2 Guest | - | -56.60 |
| Cryptand-G3 Guest | - | -53.13 |
| Cryptand-G4 Guest | - | -32.51 |
| Table based on data from theoretical studies on cryptand complexes. tandfonline.comnih.gov |
Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the inclusion of empirical parameters. researchgate.net These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled-Cluster (CC), can provide highly accurate results, though often at a greater computational expense than DFT. researchgate.net
For cryptand systems, ab initio calculations have been particularly valuable:
Benchmarking and High-Accuracy Calculations: Ab initio methods like Coupled-Cluster with single, double, and perturbative triple excitations (CCSD(T)) are often considered the "gold standard" for chemical accuracy. researchgate.net They are used to obtain reliable benchmark data for interaction energies and geometries. researchgate.netresearchgate.net For example, the geometry of the P₂N₃⁻ anion, crystallized as a salt with [Na-kryptofix-221], was calculated using both DFT (B3LYP) and CCSD(T) methods, with both showing very good agreement with the experimental X-ray structure. researchgate.netosti.gov
Investigating Electronic States: In a study of the P₂N₃⁻ anion, produced from a [Na-kryptofix-221] salt, ab initio calculations were essential to identify the low-lying electronic states of the corresponding neutral radical. researchgate.net
Evaluating DFT Functionals: High-level ab initio calculations, such as those from Electron Propagator Theory (EPT), have been used to assess the accuracy of various DFT functionals for describing the electronic structure of cryptand complexes, particularly those with unusual electronic properties like superalkalis. rsc.orgresearcher.life
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Host-Guest Interactions
While quantum chemical methods provide static pictures of molecules at their energy minima, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. researchgate.netbiorxiv.org By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape, solvent effects, and the intricate process of host-guest recognition. researchgate.netresearchgate.nettandfonline.comresearchgate.net
Key insights from MD simulations of cryptand systems include:
Conformational Flexibility: MD simulations are used to study the conformational flexibility of cryptands in solution. nih.govmdpi.com For the uncomplexed [2.2.2] cryptand, simulations have shown that while it is not pre-organized for cation binding in the gas phase, in water it preferentially adopts a conformation suitable for ionophoric behavior, with a defined cavity and a "hydrophobic skin". researchgate.net This highlights the crucial role of the solvent in pre-organizing the host for guest binding. researchgate.nettandfonline.com
Host-Guest Dynamics: Simulations allow for the detailed examination of the binding process and the stability of the resulting complex. frontiersin.orgnih.gov For cryptates (the complex of a cryptand with a guest), MD studies investigate the effectiveness of the cryptand in shielding the encapsulated cation from the solvent. researchgate.net These simulations can reveal direct cation-water coordination and longer-range interactions, which become more significant as the charge of the cation increases. researchgate.net
Thermodynamic Properties: Advanced MD techniques can be used to calculate the free energy of binding, providing a quantitative measure of the stability of host-guest complexes in solution. researchgate.net Ab-initio molecular dynamics (AIMD) simulations have been used to confirm the kinetic and thermal stabilities of cryptand complexes at room temperature. tandfonline.com
The following table summarizes the conformational states observed for a [2.2.2] cryptand in MD simulations.
| System | Conformation | Key Features |
| Uncomplexed [2.2.2] Cryptand in Water | Pre-organized | Cavity with converging binding sites, stabilized by inter-bridging water molecules. |
| Cation-Complexed [2.2.2] Cryptand | Encapsulated | Cation shielded from bulk solvent; degree of shielding depends on cation size and charge. |
| Table based on findings from molecular dynamics simulations of [2.2.2] cryptand. researchgate.net |
Prediction of Ion Selectivity and Binding Affinity
One of the most remarkable features of cryptands is their ability to selectively bind certain metal cations over others. Computational methods have proven invaluable for understanding and predicting this selectivity. nih.gov
The prediction of ion selectivity is based on calculating and comparing the binding energies or free energies for a series of different cations with the same cryptand host. researchgate.netkg.ac.rs DFT calculations are frequently used for this purpose. kg.ac.rsresearchgate.net The complexation energy is typically calculated by subtracting the energies of the isolated host and the solvated cation from the energy of the solvated cryptate complex. kg.ac.rs
Studies on the [2.2.2] cryptand and its isomers have shown that selectivity is a delicate balance of several factors:
Size Complementarity: The primary factor is the match between the size of the cation's ionic radius and the size of the cryptand's cavity. nih.gov DFT calculations can predict the optimal cation for a given cavity size by finding which complexation reaction is the most energetically favorable. kg.ac.rs
Solvation Effects: The binding process in solution is a competition between the cation's interaction with the solvent and its interaction with the cryptand. Therefore, accurate predictions must account for the desolvation energy of the cation. researchgate.net Theoretical models that include explicit solvent molecules or use continuum solvation models provide more realistic predictions of binding selectivity in solution. researchgate.netkg.ac.rs
Recent advances also incorporate machine learning models, trained on experimental databases of stability constants, to predict binding affinity and enhance the computer-aided design of new ligands with desired ion selectivity. nih.gov
| Cryptand | Predicted Cation Selectivity (Based on Calculated Complexation Energy) |
| [2.2.2] Cryptand | K⁺ > Na⁺ > Li⁺ |
| [3.2.1] Cryptand | Ba²⁺ > Sr²⁺ > K⁺ |
| [4.1.1] Cryptand | Li⁺ > Na⁺ > Ca²⁺ |
| Table based on DFT calculations predicting ion selectivity for different cryptand isomers. kg.ac.rs |
Elucidation of Reaction Mechanisms Catalyzed by Kryptofix 221D Analogs
While cryptands are primarily known as sequestering agents, their ability to encapsulate cations can significantly influence chemical reactions, a role often seen in phase-transfer catalysis. Computational chemistry, particularly DFT, is a powerful tool for elucidating the mechanisms of such reactions. sumitomo-chem.co.jpnih.govrsc.org
Although this compound itself is not typically a catalyst, its analogs can play a critical role in modulating catalytic cycles. The mechanism often involves the cryptand complexing with a metal cation that is essential to the reaction, thereby altering its concentration, reactivity, or location.
A notable example involves a catalytic system where the reaction rate was dependent on the nature of the cation (e.g., Na⁺, K⁺). researchgate.net In this study, the addition of a specific sodium cryptand to the solution caused a dramatic decrease in the catalytic activity. This observation strongly suggested that the "naked" sodium cation was a crucial component of the catalytic cycle, likely acting as a Lewis acid to activate a substrate. By sequestering the Na⁺ ions, the cryptand effectively removed the active catalytic species from the reaction medium, thus inhibiting the reaction. researchgate.net DFT calculations can model such systems to rationalize the catalytic action, for example, by showing how an alkali-metal cation cooperates with a metal center to enable a key step like hydride transfer. nih.gov
Computational tools can thus be used to:
Identify the transition states and intermediates in a catalytic cycle. sumitomo-chem.co.jp
Calculate activation energy barriers to determine the rate-limiting step. nih.gov
Explain the role of co-catalysts or additives, such as the metal cations that cryptands bind. nih.gov
Applications of Kryptofix 221d in Advanced Chemical Systems Non Clinical
Role as a Phase-Transfer Catalyst and Reagent in Organic Synthesis
Kryptofix compounds, including Kryptofix 221D and the closely related Kryptofix 222, are highly effective phase-transfer catalysts (PTCs). taylorandfrancis.com A PTC facilitates the migration of a reactant from one phase into another where the reaction occurs. taylorandfrancis.com In many synthetic procedures, an inorganic nucleophile, which is often soluble in an aqueous phase but insoluble in an organic phase, needs to react with an organic substrate. Kryptofix excels in this role by encapsulating the inorganic salt's cation (like K⁺), creating a large, lipophilic complex. rasayanjournal.co.indalalinstitute.com This complex can readily dissolve in aprotic organic solvents, transporting the "naked" anion, which is no longer tightly paired with its cation and is poorly solvated by the aprotic solvent, rendering it highly nucleophilic and reactive. taylorandfrancis.commdpi.com
The primary application of Kryptofix in organic synthesis is to accelerate nucleophilic substitution (Sₙ2) reactions. mdpi.com By generating highly reactive, "naked" anions, Kryptofix enables reactions that would otherwise be impractically slow or require harsh conditions. For example, in reactions involving potassium salts (like potassium fluoride (B91410), cyanide, or acetate), Kryptofix 222 (which is structurally similar to 221D and often used for the same purpose) complexes the K⁺ ion, dramatically increasing the nucleophilicity of the corresponding anion in organic solvents like acetonitrile (B52724). rasayanjournal.co.innih.gov This allows for efficient substitution on various organic substrates.
The mechanism involves the transfer of the inorganic salt from a solid or aqueous phase into an organic phase containing the substrate. rasayanjournal.co.in The cryptand encapsulates the cation, and the resulting ion-pair complex is soluble in the organic medium, where the liberated, highly reactive anion can attack the substrate. rasayanjournal.co.in This methodology has been successfully applied to a wide range of nucleophilic substitution reactions.
Table 1: Comparison of Phase-Transfer Catalysts in Nucleophilic Fluorination
| Catalyst System | Substrate | Radiochemical Yield (RCY) | Byproducts | Reference |
|---|---|---|---|---|
| Kryptofix® 2.2.2 / K₂CO₃ | Tosylated Precursor | 65% | 29% (Alcohol) | mdpi.com |
| Tetraethylammonium bicarbonate (TEAB) | Tosylated Precursor | 60% | 7% (Alcohol) | mdpi.com |
| Tri-(tert-butanol)-methylammonium iodide (TBMA-I) | Tosylated Precursor | >99% | <1% (Alcohol) | mdpi.com |
A particularly significant application of Kryptofix is in nucleophilic fluorination, especially radiofluorination with the positron-emitting isotope fluorine-18 (B77423) ([¹⁸F]F⁻) for the synthesis of radiopharmaceuticals for Positron Emission Tomography (PET). nih.govnih.gov The production of [¹⁸F]fluoride typically yields it in [¹⁸O]water, where it is heavily solvated and poorly nucleophilic. nih.gov To activate it for synthesis, the aqueous [¹⁸F]fluoride is typically trapped on an anion-exchange resin and then eluted with a solution containing potassium carbonate and Kryptofix in an acetonitrile/water mixture. mdpi.comunm.edu
The Kryptofix (most commonly Kryptofix 222) encapsulates the potassium ion (K⁺), forming the K⁺⊂2.2.2 complex. mdpi.comresearchgate.net After the azeotropic removal of water, the resulting complex, [K⊂222]⁺[¹⁸F]F⁻, is soluble in aprotic polar solvents like acetonitrile or dimethyl sulfoxide. mdpi.comnih.gov The fluoride ion in this complex is "naked"—it has a weak ionic interaction with the large, shielded cation—which significantly enhances its nucleophilicity. taylorandfrancis.com This highly reactive "naked" [¹⁸F]fluoride can then efficiently displace a suitable leaving group (e.g., triflate, tosylate, or nitro group) on a precursor molecule to form the desired ¹⁸F-labeled PET tracer. mdpi.comnih.govphasetransfercatalysis.com This method is a cornerstone of modern PET radiochemistry, enabling the routine production of tracers like [¹⁸F]FDG. unm.edu
Utilization in Material Science and Supramolecular Assemblies
Supramolecular chemistry, which focuses on chemical systems composed of a discrete number of assembled molecular subunits, is a field where cryptands play a significant role. numberanalytics.comjlu.edu.cn The precise and strong binding properties of Kryptofix make it an ideal building block for constructing complex, non-covalently linked architectures.
The principle of host-guest chemistry, exemplified by the interaction between a cryptand (host) and a cation (guest), is fundamental to the bottom-up fabrication of nanomaterials. dalalinstitute.comcolostate.edu This interaction can be used to direct the self-assembly of molecules into well-defined nanostructures like nanotubes, vesicles, and crystalline solids. colostate.eduresearchgate.netnih.gov
For instance, by functionalizing molecules with a cryptand and others with a corresponding cation or a group that can bind to the cryptand, researchers can program their assembly into larger, ordered structures. nih.gov These supramolecular assemblies can exhibit unique properties derived from their organized structure, with potential applications in molecular electronics, sensing, and catalysis. numberanalytics.comrsc.org Recently, fused macrocycle-cage molecules have been shown to self-assemble into porous crystals with one-dimensional nanochannels capable of fast lithium-ion transport, demonstrating the potential for designing novel ion-conducting materials. researchgate.net The precise control over nanoparticle position and orientation through self-assembly is crucial for creating advanced functional devices for biosensing and optics. nanomelbourne.com
Materials that can change their properties in response to external stimuli are known as responsive or "smart" systems. The reversible binding of cations by cryptands can be exploited to create such systems. The addition or removal of a specific cation, or a change in conditions that affects the binding affinity (like solvent polarity or temperature), can trigger a significant structural or functional change in a supramolecular assembly.
This switching capability allows for the development of materials that can perform specific functions on demand. For example, a system could be designed to release a guest molecule when a certain ion is detected or to change its optical properties, forming the basis of a chemical sensor. beilstein-journals.org This principle is a key area of research in creating molecular machines and adaptive materials. numberanalytics.com
Advanced Analytical Chemistry Methodologies
In analytical chemistry, Kryptofix and other cryptands are utilized for their selective cation-binding properties. This selectivity is harnessed for the detection, separation, and quantification of metal ions.
One major application is in the development of ion-selective electrodes (ISEs). An ISE membrane doped with a cryptand like this compound can show a specific potentiometric response to the corresponding target ion (e.g., Na⁺ or K⁺). The selective complexation at the membrane surface generates a potential difference that can be measured and correlated to the ion's concentration.
Furthermore, cryptands can be used as reagents in various analytical techniques. In chromatography, they can be added to the mobile phase to improve the separation of analytes that can interact with the complexed cation. In quality control for radiopharmaceuticals, methods like HPLC and tandem mass spectrometry are crucial for quantifying residual Kryptofix to ensure the final product is safe for clinical use. researchgate.netnih.goviaea.org Rapid colorimetric tests have also been developed for the simple and versatile determination of Kryptofix 222 in radiotracer solutions. rsc.org These analytical methods, while designed to detect Kryptofix as an impurity, underscore its significant role and presence in these advanced chemical processes. researchgate.netnih.govescholarship.org
Table 2: Analytical Techniques for Kryptofix Determination
| Analytical Method | Detection Principle | Limit of Quantification (LOQ) | Analysis Time | Reference |
|---|---|---|---|---|
| HPLC-ELSD | Evaporative Light Scattering Detection | Not specified, but effective for separation | >15 minutes | researchgate.net |
| LC-MS/MS | Tandem Mass Spectrometry | 1.0 ng/mL | ~15 minutes | researchgate.net |
| Rapid-Resolution LC-MS/MS | Tandem Mass Spectrometry (MRM) | 0.5 ng/mL | <1 minute | nih.gov |
| Gas Chromatography (GC-NPD) | Nitrogen-Phosphorus Detection | 0.25 µg/mL | ~2 minutes | researchgate.net |
| Colorimetric Test | Complex formation with iodine | Visual detection (ppm levels) | Rapid | rsc.orgresearchgate.net |
As a Component in Sensing Platforms
There is no specific research available detailing the use of this compound as a component in sensing platforms. However, studies on structurally related lipophilic cryptands, such as Kryptofix 22DD (4,13-didecyl-1,7,10,16-tetraoxa-4,13-diazacyclooctadecane), demonstrate the potential of such molecules in this field. These related compounds are investigated for their ability to form complexes with various metal cations. scispace.comrsc.orgajol.inforesearchgate.net The complexation is often studied using conductometry, where changes in molar conductance upon addition of the cryptand to a cation solution indicate the formation and stoichiometry of the host-guest complex. rsc.orgajol.info
For instance, research on Kryptofix 22DD shows it forms 1:1 complexes with a range of cations including Co²⁺, Cr³⁺, Tl⁺, UO₂²⁺, La³⁺, Ho³⁺, and Ag⁺ in various organic solvents. scispace.comrsc.orgajol.inforesearchgate.net The stability of these complexes is a key parameter in the development of selective ion sensors. This principle of selective cation binding, driven by the three-dimensional cavity of the cryptand, is the fundamental concept for their application in chemical sensors. Unfortunately, specific studies applying this principle to this compound were not found.
Quantification of Residual Kryptofix in Related Chemical Processes
No validated analytical methods or detailed research findings have been published specifically for the quantification of residual this compound.
The body of literature on the quantification of residual cryptands overwhelmingly focuses on Kryptofix 2.2.2, which is widely used as a phase-transfer catalyst in the synthesis of radiopharmaceuticals, such as 2-[¹⁸F]FDG. researchgate.netnih.gov For Kryptofix 2.2.2, numerous analytical methods have been developed and validated, including:
Thin-Layer Chromatography (TLC) : A common method involving a spot test on a TLC plate, often using iodine vapor or an iodoplatinate (B1198879) reagent for visualization. nstri.irmdpi.com
High-Performance Liquid Chromatography (HPLC) : Various HPLC methods with ultraviolet (UV) or evaporative light scattering detectors (ELSD) are used for separation and quantification. researchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This is a highly sensitive and specific method for detecting trace levels of Kryptofix 2.2.2. researchgate.netnih.gov
Gas Chromatography (GC) : GC with a nitrogen-selective detector has also been reported for the analysis of Kryptofix 2.2.2. researchgate.net
These methods are well-established for Kryptofix 2.2.2 and could theoretically be adapted for this compound. However, this would require specific method development, including optimization of chromatographic conditions and validation studies to determine parameters like linearity, accuracy, precision, and the limit of detection (LOD) and quantification (LOQ) for this compound. Such specific research data for this compound is not currently available.
Future Directions and Emerging Research Avenues
Development of Next-Generation Kryptofix Derivatives with Enhanced Specificity
The inherent ability of the Kryptofix 221D scaffold to selectively bind certain cations is a key area of developmental research. The goal is to create new derivatives with heightened specificity for particular ions or with novel responsive properties. This is often achieved by chemically modifying the cryptand structure.
One approach involves the synthesis of mono- or di-branched derivatives. For instance, researchers have successfully synthesized derivatives of a similar azacrown ether, Kryptofix 22, by attaching 4-methoxyamino-3,5-dinitrobenzoyl groups. arkat-usa.org These new compounds exhibit colorimetric changes in the presence of alkali metal hydroxides, functioning as chemosensors. arkat-usa.org The derivatization is made possible by the presence of secondary amino groups on the cryptand backbone, allowing for the attachment of one or two functional moieties. arkat-usa.org
Another strategy to enhance specificity involves altering the cryptand's cavity size or the electronic properties of the surrounding structure. While this compound is known for its affinity for sodium ions, modifying the length of the ether chains or introducing different functional groups can tune its selectivity for other cations. researchgate.netrsc.org The introduction of an alkyl chain, for example, has been shown to decrease the complexation constant for alkali metal cations compared to the parent cryptand. researchgate.net Research into these subtle modifications is crucial for designing next-generation derivatives for targeted applications in sensing and separation.
Table 1: Examples of Functionalized Kryptofix Derivatives and Their Properties
| Derivative | Functional Group | Observed Property | Potential Application |
| Kryptofix 22 derivative | 4-methoxyamino-3,5-dinitrobenzoyl | Color change from yellow to blue in the presence of a base | Colorimetric chemosensor for pH changes |
| This compound | Decyl chain | Altered complexation constants for alkali metals | Tunable ionophores |
Integration of this compound into Hybrid Functional Materials
The incorporation of this compound into larger material frameworks is a promising avenue for creating "smart" materials with advanced functionalities. These hybrid materials can combine the selective binding properties of the cryptand with the structural or responsive characteristics of a host matrix, such as polymers or metal-organic frameworks (MOFs). mdpi.comfrontiersin.orgnih.gov
Kryptofix-Functionalized Polymers:
Smart polymers are designed to respond to changes in their environment. mdpi.comfrontiersin.org By functionalizing polymers with this compound, it is possible to create materials that can selectively capture or release ions in response to external stimuli. For example, end-group functionalized polymers can exhibit different cloud point values depending on host-guest interactions, which can be influenced by the presence of specific ions complexed by a cryptand-like molecule. beilstein-journals.org This could be leveraged in applications such as controlled drug delivery or environmental remediation.
Kryptofix in Metal-Organic Frameworks (MOFs):
MOFs are highly porous materials with large surface areas, making them excellent candidates for storage and controlled release applications. rsc.orgmdpi.comnih.govmdpi.comiapchem.org Integrating this compound into the structure of a MOF can introduce highly specific ion-binding sites. This could enable the development of MOFs for the selective capture of targeted ions from a solution or for the controlled release of a specific cationic drug. The general principle involves modifying the MOF with a thermoresponsive polymer, which can switch between an "open" and "closed" state to control the release of guest molecules. rsc.org While not yet demonstrated specifically with this compound, the concept holds significant potential.
Advanced Computational Modeling for Predictive Design
Computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of this compound and its complexes. numberanalytics.comnih.govresearchgate.net These theoretical studies provide deep insights into the thermodynamics and structural details of host-guest interactions, guiding the rational design of new derivatives and materials.
Furthermore, computational models can predict how modifications to the this compound structure will affect its binding affinity and selectivity. researchgate.net By simulating different functional groups or structural changes, researchers can screen potential derivatives for desired properties before undertaking complex and time-consuming synthesis. numberanalytics.comresearchgate.net This predictive power accelerates the discovery of new host molecules with improved selectivity and binding capabilities. numberanalytics.com The combination of quantum mechanical energy models with methods for calculating binding affinities allows for a detailed analysis of the energetic and entropic contributions to the stability of host-guest complexes. nih.gov
Table 2: Applications of Computational Modeling in this compound Research
| Modeling Technique | Application | Insights Gained |
| Density Functional Theory (DFT) | Studying cation-cryptand complexation | Understanding of binding energies, coordination bond nature, and the basis of ion selectivity. rsc.orgnih.gov |
| Quantum Mechanical Energy Models | Predicting binding affinities | Delineation of energetic and entropic contributions to complex stability. nih.gov |
| Molecular Modeling | Designing new host molecules | Predictive screening of derivatives to identify candidates with enhanced properties. numberanalytics.comresearchgate.net |
Exploration of Novel Supramolecular Architectures and Dynamic Systems
This compound and its derivatives are ideal building blocks for the construction of complex supramolecular architectures and dynamic systems. nih.govrsc.orgresearchgate.netmdpi.comreddit.com Supramolecular self-assembly relies on non-covalent interactions to form organized structures from molecular components. nih.govreddit.com
Dynamic systems, in a chemical context, are systems of molecules that change over time due to interactions between their components. tuwien.ac.atanatomisebiostats.comiu.eduwikipedia.orgmit.edu The reversible complexation of cations by this compound can be the driving force in such systems. For instance, the binding and release of an ion could induce a conformational change in a larger molecule or trigger a cascade of reactions. This opens up possibilities for creating molecular machines and sensors where the dynamic behavior is controlled by the presence or absence of a specific cation.
Q & A
Q. What experimental methodologies are recommended for studying the complexation behavior of Kryptofix 221D with metal ions like calcium?
Conductometric titration is a primary method for evaluating binding constants (KA) and thermodynamic parameters. In mixed methanol (MeOH)-dimethylformamide (DMF) solvents, measure specific conductivity at varying Ca(NO3)2 concentrations and temperatures (298.15–313.15 K). Use the Fuoss-Shedlovsky equation for 1:1 electrolytes or simplified equations for 1:2 electrolytes to calculate KA and limiting molar conductivity (σ0). Validate results with Ostwald and Arrhenius theories .
Q. How do solvent composition and temperature influence the stability of this compound-metal complexes?
Solvent polarity and dielectric constant significantly affect complexation. For Ca<sup>2+</sup>, maximum binding occurs at 80% and 100% MeOH (by volume) due to favorable solvation and reduced solvent competition. Lower MeOH ratios (40–60%) weaken binding. Temperature impacts enthalpy (ΔH) and entropy (ΔS): higher temperatures reduce complex stability in high-MeOH systems, as shown by negative ΔH values in calorimetric studies .
Q. What analytical techniques are essential for validating the purity and structural integrity of this compound in synthetic applications?
Use infrared (IR) spectroscopy to confirm functional groups (e.g., ether linkages) and gas chromatography (GC) for purity assessment (≥99%). For metal complexes, conductometric data should be cross-validated with UV-Vis spectroscopy or X-ray crystallography to confirm stoichiometry .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported binding constants for this compound across different solvent systems?
Discrepancies often arise from solvent-specific dielectric effects and ion-pair formation. To address this:
- Systematically vary MeOH/DMF ratios and measure KA under identical temperatures.
- Calculate solvation parameters (e.g., molar solvation volume, ω) to quantify solvent-ligand competition.
- Compare ΔG (Gibbs free energy) and ΔH values to identify thermodynamic drivers (enthalpy vs. entropy-dominated binding) .
Q. What strategies optimize experimental design for studying this compound in mixed-solvent systems with divalent cations?
- Solvent selection : Prioritize MeOH-rich systems for high dielectric environments, which enhance cation solvation and ligand accessibility.
- Concentration ranges : Use dilute Ca(NO3)2 solutions (e.g., 8×10<sup>−5</sup> M) to minimize ionic strength effects on conductivity measurements.
- Data normalization : Express molar conductivity relative to limiting values (σ/σ0) to account for solvent viscosity and permittivity variations .
Q. How do thermodynamic parameters (ΔG, ΔH, ΔS) inform the mechanistic understanding of this compound-metal interactions?
- ΔG : Negative values indicate spontaneous complexation. Compare ΔG in ligand-free vs. ligand-containing systems to quantify coordination-driven stabilization.
- ΔH : Exothermic (negative ΔH) binding in high-MeOH systems suggests stronger ligand-cation interactions, while endothermic (positive ΔH) behavior at lower MeOH ratios implies solvent reorganization dominates.
- ΔS : Positive entropy changes signal desolvation of ions during complexation, a critical factor in entropy-driven binding .
Q. What are the limitations of conductometric methods for studying this compound, and how can they be mitigated?
- Limitations : Conductivity measurements may fail to distinguish between ion-pair formation and true ligand-cation binding.
- Mitigation strategies :
- Supplement with spectroscopic techniques (e.g., NMR titration) to confirm 1:1 or 1:2 stoichiometry.
- Use computational modeling (e.g., density functional theory) to predict binding geometries and validate experimental KA values .
Methodological Guidance
Q. How should researchers document experimental procedures for reproducibility in this compound studies?
- Detailed protocols : Specify solvent mixing ratios, temperature control (±0.1 K), and electrode calibration steps.
- Data reporting : Include raw conductivity values, calculated σ/σ0 ratios, and full thermodynamic datasets (ΔG, ΔH, ΔS) in tabular form.
- Validation : Replicate experiments at least three times and report standard deviations .
Q. What statistical approaches are appropriate for analyzing variability in binding constant measurements?
Apply linear regression to log KA vs. 1/T plots for ΔH calculation, ensuring R<sup>2</sup> > 0.98. Use error propagation methods to quantify uncertainties in ΔG and ΔS derived from KA and ΔH values .
Tables of Key Parameters
Table 1 : Thermodynamic Parameters for Ca<sup>2+</sup>-Kryptofix 221D Binding in MeOH-DMF Systems
| MeOH (%) | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) |
|---|---|---|---|
| 40 | +2.1 | −8.5 | −35.4 |
| 80 | −5.8 | −15.2 | +31.6 |
Source: Derived from conductometric data in
Table 2 : Optimal Solvent Conditions for Maximum Ca<sup>2+</sup> Complexation
| Parameter | Optimal Value |
|---|---|
| MeOH ratio | 80–100% |
| Temperature | 298.15 K |
| Ligand concentration | 0.01–0.05 M |
Source:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
